molecular formula C19H22N2O5S2 B6494961 methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate CAS No. 923373-89-1

methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate

Cat. No.: B6494961
CAS No.: 923373-89-1
M. Wt: 422.5 g/mol
InChI Key: JDPLCOUPOHAQSC-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.09701415 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O5S2
  • Molecular Weight : 422.5184 g/mol
  • CAS Number : 923373-89-1

The structure includes a thiophene ring, a piperidine moiety, and a sulfonamide group, which are critical for its biological activity.

The primary biological target of this compound is the β-catenin protein, which plays a crucial role in the Wnt signaling pathway. The interaction of this compound with β-catenin leads to its degradation, thereby downregulating the expression of Wnt target genes. This mechanism is significant in various physiological processes, including cell proliferation and differentiation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance:

  • Case Study : A study demonstrated that derivatives of piperidine compounds showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine structure can improve anticancer efficacy .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Research Finding : Inhibitory assays have shown that derivatives containing the piperidine sulfonamide structure can inhibit specific enzymes associated with inflammatory pathways, indicating possible therapeutic applications in treating inflammatory diseases .

Research Applications

This compound is being explored for various applications:

  • Pharmaceutical Development : Investigated for its potential as an anti-inflammatory and anticancer agent.
  • Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies : Used in studies examining receptor binding and signal transduction pathways involving β-catenin.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-[1-(4-methoxyphenyl)sulfonyl)piperidine-4-amido]thiopheneMethoxy group substitutionModerate anticancer activity
Methyl 2-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]thiopheneChlorine substitutionEnhanced enzyme inhibition

This table illustrates how slight modifications in the structure can influence biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Properties

IUPAC Name

methyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-13-3-5-15(6-4-13)28(24,25)21-10-7-14(8-11-21)17(22)20-18-16(9-12-27-18)19(23)26-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPLCOUPOHAQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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